N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
Overview
Description
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring system substituted with a phenyl group and a carboxamide group. It has a molecular formula of C16H16N2O and a molecular weight of 252.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungstate ion.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include N-hydroxy lactams, amine derivatives, and substituted quinoline derivatives.
Scientific Research Applications
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroquinoline: A structurally related compound with similar chemical properties but lacking the phenyl and carboxamide groups.
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide: Another derivative with a carboxamide group at a different position on the quinoline ring.
Uniqueness
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group and the carboxamide group at the 2-position of the tetrahydroquinoline ring enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
Properties
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-9,15,18H,10-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJYOZDBTKNGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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